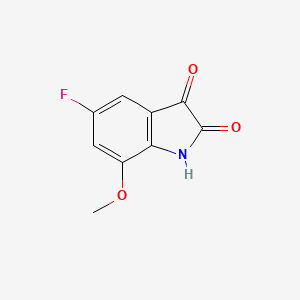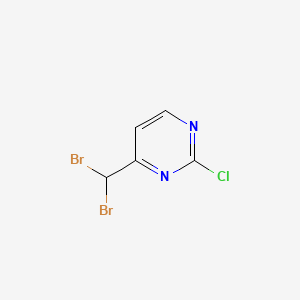
4-Chloro-6-(trifluorométhyl)nicotinate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol . It is a derivative of nicotinic acid, featuring a trifluoromethyl group at the 6-position and a chlorine atom at the 4-position on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Methyl 4-chloro-6-(trifluoromethyl)nicotinate is utilized in diverse scientific research fields:
Mécanisme D'action
Target of Action
Methyl 4-chloro-6-(trifluoromethyl)nicotinate is a chemical compound with a specific molecular structure
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 4-chloro-6-(trifluoromethyl)nicotinate, specific storage conditions such as an inert atmosphere and a temperature of 2-8°C are recommended . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-6-(trifluoromethyl)nicotinate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-6-(trifluoromethyl)nicotinic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid . The reaction typically occurs under reflux conditions, leading to the formation of the ester product.
Industrial Production Methods
In industrial settings, the production of methyl 4-chloro-6-(trifluoromethyl)nicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted nicotinates with various functional groups replacing the chlorine atom.
Oxidation: Oxidized derivatives of the nicotinate ester.
Hydrolysis: 4-chloro-6-(trifluoromethyl)nicotinic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 4-chloro-6-(trifluoromethyl)nicotinate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This arrangement influences its reactivity and interaction with biological targets, distinguishing it from other nicotinate derivatives .
Propriétés
IUPAC Name |
methyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-3-13-6(2-5(4)9)8(10,11)12/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWLVIZDSQIWTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211539-36-4 |
Source


|
| Record name | Methyl 4-chloro-6-(trifluoromethyl)nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Benzyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B596308.png)

![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)

![2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid](/img/structure/B596315.png)


![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)






